

(9R)-RO7185876: A Selective Gamma-Secretase Modulator for Alzheimer's Disease

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Compound of Interest

Compound Name: (9R)-RO7185876

Cat. No.: B11931555

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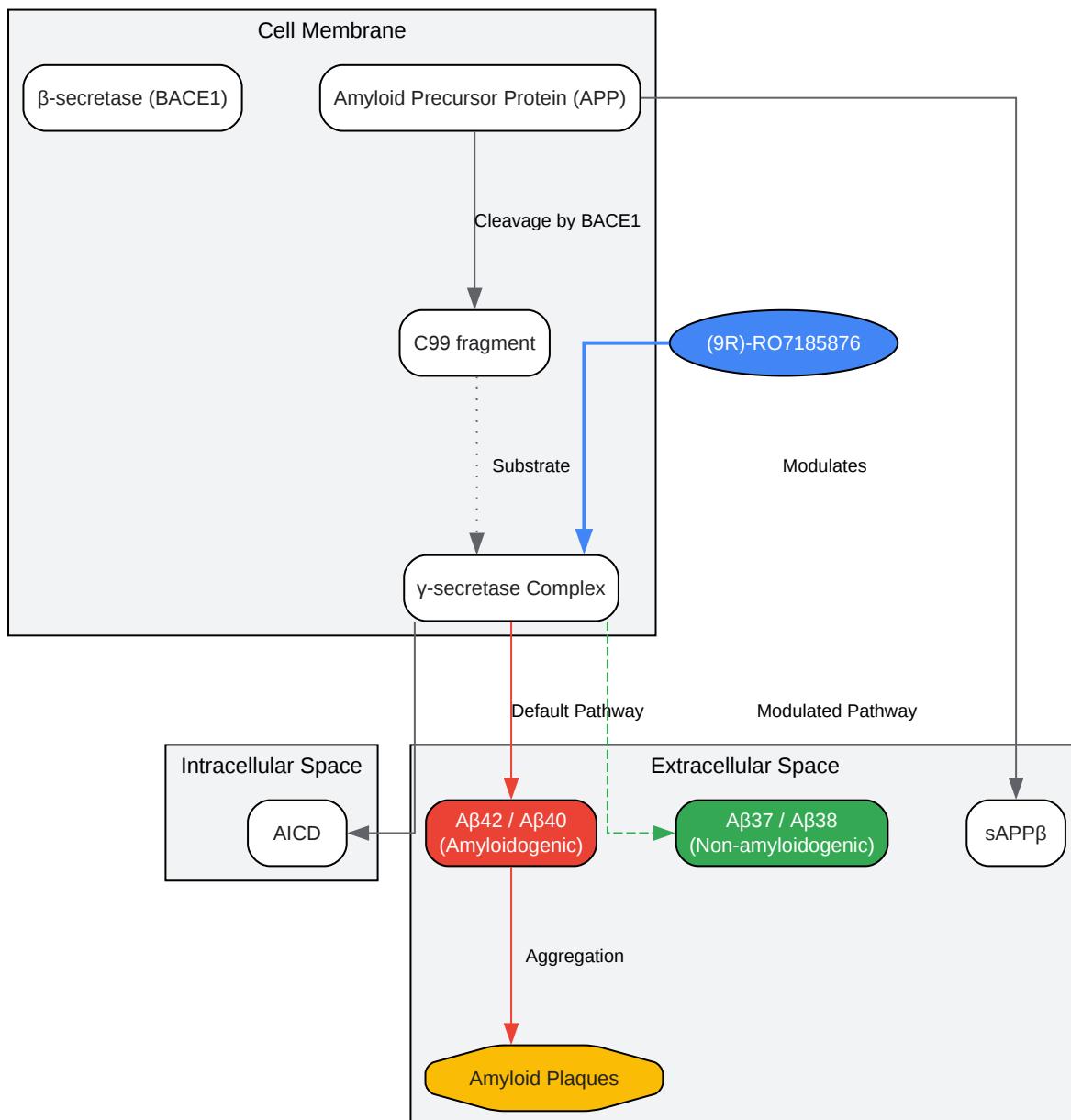
(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) that has emerged as a potential therapeutic agent for Alzheimer's disease.^{[1][2][3][4]} Developed as a member of the novel triazolo-azepine chemical class, this compound has demonstrated a promising preclinical profile, characterized by its ability to selectively modulate the activity of γ -secretase, a key enzyme in the production of amyloid-beta (A β) peptides.^{[1][2][3][4]} Unlike γ -secretase inhibitors (GSIs), which have been associated with significant side effects due to their non-selective inhibition of the enzyme, **(9R)-RO7185876** allosterically modulates γ -secretase to reduce the production of the highly amyloidogenic A β 42 peptide while increasing the formation of shorter, less toxic A β species, without affecting the total amount of A β produced.^{[1][5][6]}

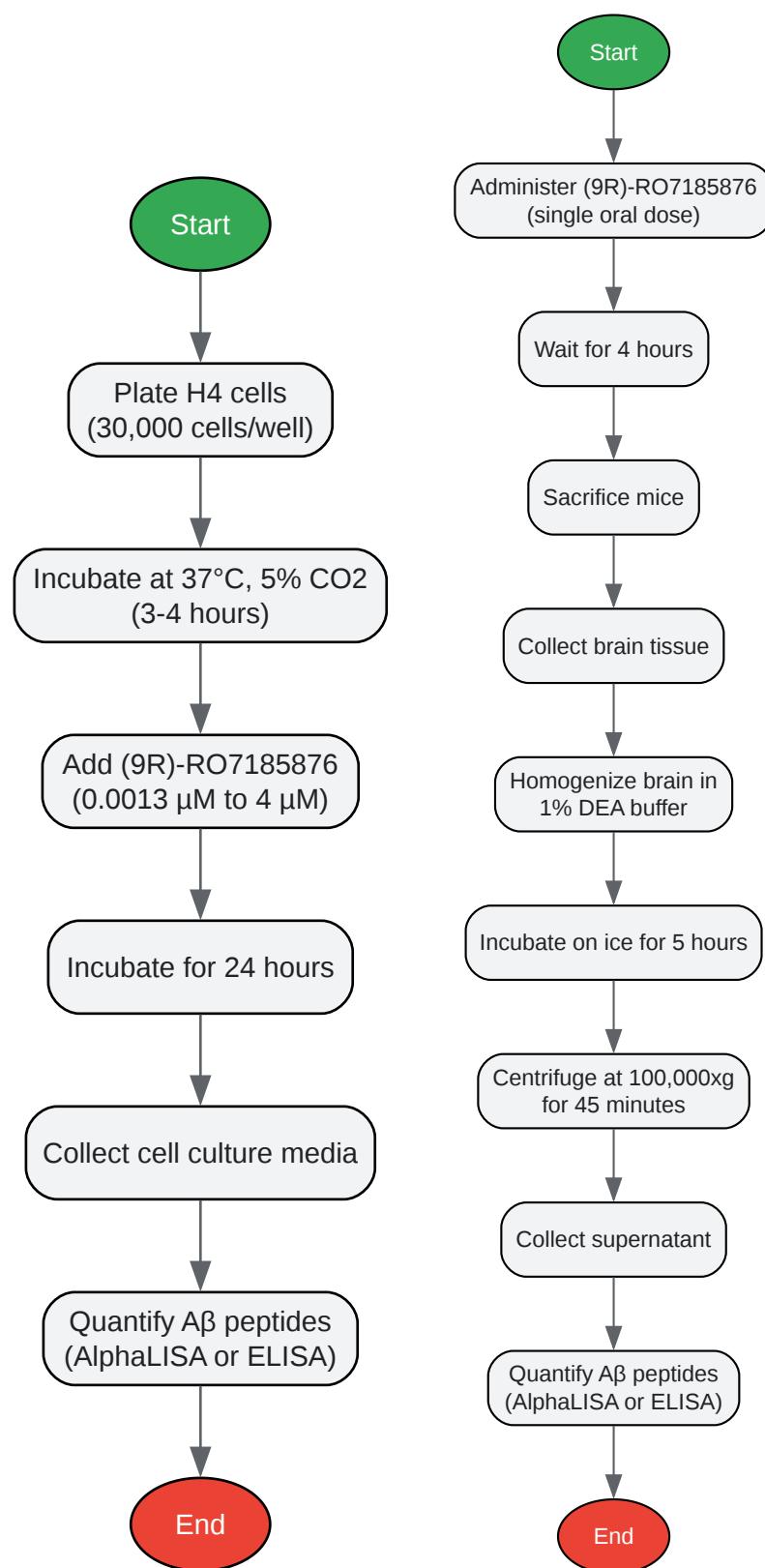
Core Mechanism of Action

The primary pathological hallmark of Alzheimer's disease is the accumulation of senile plaques composed mainly of A β peptides.^[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β -secretase (BACE1) and the γ -secretase complex.^[1] The γ -secretase complex, a multi-protein enzyme, can cleave the C-terminal fragment of APP at multiple sites, leading to the production of A β peptides of varying lengths.^[1] The 42-amino acid form, A β 42, is particularly prone to aggregation and is believed to initiate the cascade of events leading to neurodegeneration.^{[1][7][8][9]}

(9R)-RO7185876 acts by binding to presenilin, the catalytic subunit of the γ -secretase complex.^{[1][10]} This binding induces a conformational change in the enzyme that shifts its cleavage

preference, resulting in a decrease in the production of A β 42 and A β 40, and a corresponding increase in the production of shorter, more soluble, and less amyloidogenic peptides like A β 37 and A β 38.^{[1][5][6]} A critical advantage of this modulatory approach is the preservation of the processing of other γ -secretase substrates, most notably Notch, thereby avoiding the mechanism-based toxicities that have plagued the development of GSIs.^{[1][11][12][13]}



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